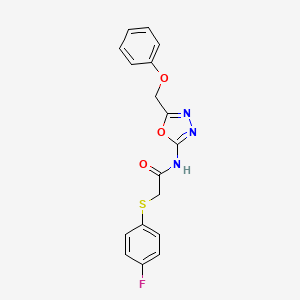
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage This intermediate is then reacted with a hydrazide derivative to form the oxadiazole ring under cyclization conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the thioether linkage may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-12-6-8-14(9-7-12)25-11-15(22)19-17-21-20-16(24-17)10-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSIBEKQPUBPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
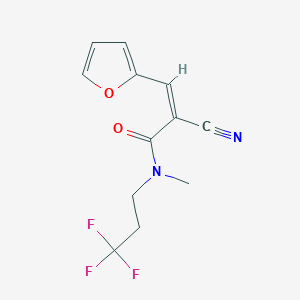
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2439383.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2439384.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2439385.png)
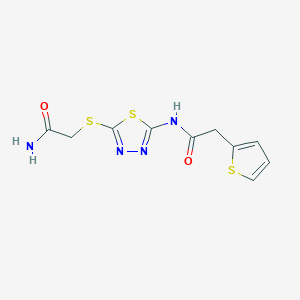
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)
![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)
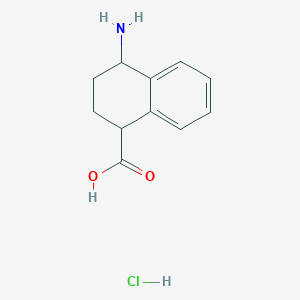
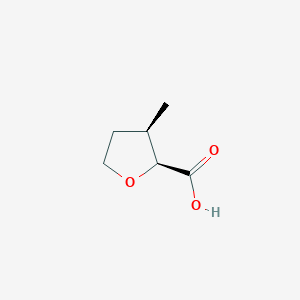
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)
![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)
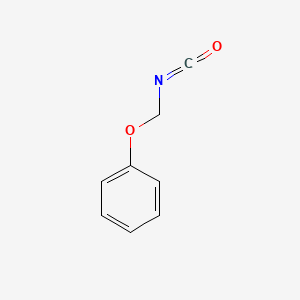
![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)
